molecular formula C16H16ClNO B379562 3-chloro-N-(2-propan-2-ylphenyl)benzamide

3-chloro-N-(2-propan-2-ylphenyl)benzamide

Cat. No.: B379562
M. Wt: 273.75g/mol
InChI Key: RWXPPLIBRLNERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(2-propan-2-ylphenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-propan-2-ylphenyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-isopropylaniline. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-Chlorobenzoyl chloride+2-IsopropylanilineThis compound+HCl\text{3-Chlorobenzoyl chloride} + \text{2-Isopropylaniline} \rightarrow \text{this compound} + \text{HCl} 3-Chlorobenzoyl chloride+2-Isopropylaniline→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-propan-2-ylphenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Reduction Reactions: The amide group can be reduced to an amine.

    Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

Major Products

    Substitution: Products with different functional groups replacing the chloro group.

    Reduction: Corresponding amines.

    Oxidation: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-chloro-N-(2-propan-2-ylphenyl)benzamide may have various applications in scientific research, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Use in the production of specialty chemicals or as a precursor in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-propan-2-ylphenyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-N-phenyl-benzamide: Lacks the isopropyl group, which may affect its chemical properties and applications.

    N-(2-isopropyl-phenyl)-benzamide:

Uniqueness

3-chloro-N-(2-propan-2-ylphenyl)benzamide is unique due to the presence of both the chloro and isopropyl-phenyl groups, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75g/mol

IUPAC Name

3-chloro-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16ClNO/c1-11(2)14-8-3-4-9-15(14)18-16(19)12-6-5-7-13(17)10-12/h3-11H,1-2H3,(H,18,19)

InChI Key

RWXPPLIBRLNERK-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.